molecular formula C8H16N2O2 B1525909 tert-Butyl imidazolidine-1-carboxylate CAS No. 916891-97-9

tert-Butyl imidazolidine-1-carboxylate

Cat. No.: B1525909
CAS No.: 916891-97-9
M. Wt: 172.22 g/mol
InChI Key: UROHOOQSDVUQGF-UHFFFAOYSA-N
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Description

Tert-butyl imidazolidine-1-carboxylate: is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.23 g/mol. It is a derivative of imidazolidine, featuring a tert-butyl group attached to the nitrogen atom of the imidazolidine ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Imidazolidine Synthesis: The compound can be synthesized by reacting ethylene diamine with formaldehyde to form imidazolidine, followed by esterification with tert-butyl chloroformate.

  • Esterification Reaction: The imidazolidine ring is then esterified using tert-butyl chloroformate under acidic conditions to yield this compound.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is typically produced in batch reactors where the reactants are mixed and allowed to react under controlled conditions.

  • Purification: The crude product is purified through recrystallization or distillation to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the imidazolidine ring to form different reduced products.

  • Substitution: The compound can participate in substitution reactions, where functional groups on the imidazolidine ring are replaced by other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the imidazolidine ring.

  • Reduction Products: Reduced forms of the imidazolidine ring.

  • Substitution Products: Substituted imidazolidine derivatives with different functional groups.

Scientific Research Applications

Chemistry: Tert-butyl imidazolidine-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive compounds. Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions. Medicine: It serves as a precursor in the synthesis of various drugs and therapeutic agents. Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl imidazolidine-1-carboxylate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, influencing their activity and function. The molecular targets and pathways involved vary based on the context of the research or industrial application.

Comparison with Similar Compounds

  • Imidazole-1-carboxylate: A closely related compound with a similar structure but lacking the tert-butyl group.

  • Piperidine derivatives: Compounds with a piperidine ring that may exhibit similar reactivity and applications.

Uniqueness: Tert-butyl imidazolidine-1-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and stability compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatility and unique properties make it a valuable compound for research and application.

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Properties

IUPAC Name

tert-butyl imidazolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-5-4-9-6-10/h9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROHOOQSDVUQGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726282
Record name tert-Butyl imidazolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916891-97-9
Record name tert-Butyl imidazolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl imidazolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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